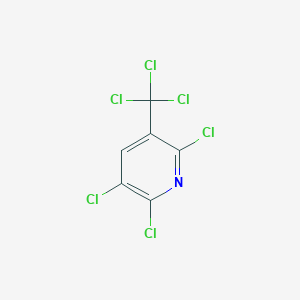
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is notable for its role in facilitating various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule allows it to act as a nucleophile in reactions, making it a valuable reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide typically involves the reaction of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Tetrahydrofuran.
Atmosphere: Inert gas such as nitrogen or argon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The zinc atom acts as a nucleophile, adding to electrophilic centers in various substrates.
Substitution Reactions: The compound can participate in substitution reactions where the iodide group is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Reagents: Common reagents include electrophiles such as aldehydes, ketones, and halides.
Conditions: Reactions are typically carried out in tetrahydrofuran under inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. Generally, the reactions yield various substituted organic compounds with high regio- and stereoselectivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used as a reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various molecular frameworks.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize intermediates for pharmaceuticals. Its role in forming specific molecular structures is crucial for the development of new drugs and therapeutic agents.
Industry
In the industrial sector, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used in the production of fine chemicals and advanced materials. Its applications extend to the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide involves the nucleophilic addition of the zinc atom to electrophilic centers in substrates. The zinc atom coordinates with the electrophile, facilitating the formation of a new carbon-carbon bond. This process often involves the formation of a zinc-alkoxide intermediate, which then undergoes further transformations to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylmagnesium bromide
- ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropyl lithium
Uniqueness
Compared to similar compounds, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide offers unique advantages in terms of reactivity and selectivity. The presence of the zinc atom provides a balance between reactivity and stability, making it a versatile
Propriétés
IUPAC Name |
iodozinc(1+);methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO4.HI.Zn/c1-6(7(11)13-5)10-8(12)14-9(2,3)4;;/h6H,1H2,2-5H3,(H,10,12);1H;/q-1;;+2/p-1/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWYSDWTXBFAL-ILKKLZGPSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC([CH2-])C(=O)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([CH2-])C(=O)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














